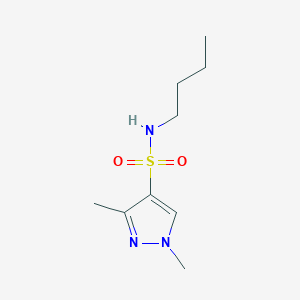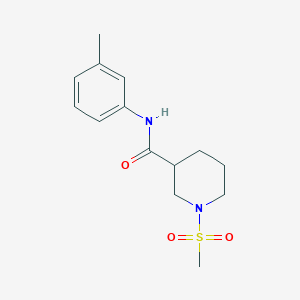![molecular formula C16H17FN2O B5500878 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea and related compounds involves several key strategies, including the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for urea synthesis from carboxylic acids. This method provides good yields under milder conditions and is compatible with various N-protecting groups. The process is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014). Directed lithiation techniques also play a role in the synthesis, allowing for high yields of substituted products through reactions with electrophiles, despite potential side products (Smith et al., 2013).
Molecular Structure Analysis The molecular structure of ureas and their derivatives, including those with fluorophenyl groups, is often elucidated through techniques like single-crystal X-ray diffraction. This allows for a detailed understanding of the crystal packing and hydrogen bonding interactions, which are crucial for predicting the compound's reactivity and properties. For example, a study on ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into its orthorhombic crystal structure and intramolecular hydrogen bonding (Sapnakumari et al., 2014).
Chemical Reactions and Properties The chemical reactivity of this compound derivatives is influenced by their structural features, such as the presence of fluorine atoms and the urea functionality. These compounds undergo various reactions, including lithiation and substitution, leading to a range of products with potential applications. The presence of fluorine can significantly affect the electron distribution and reactivity of the molecule, enabling selective transformations (Goryaeva et al., 2009).
Applications De Recherche Scientifique
Synthesis and Reactivity
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea and related compounds have been explored for their synthetic utility in creating complex molecules. Directed lithiation of related N,N-dimethylurea derivatives, under specific conditions, allows for the introduction of various substituents, showcasing the compound's versatility in organic synthesis (Smith et al., 2013). Similarly, urea-doped ZnO films have been used as an electron transport layer in inverted polymer solar cells, demonstrating the utility of urea derivatives in enhancing the efficiency of solar cells (Wang et al., 2018).
Antimicrobial and Antifungal Activities
N-alkyl substituted urea derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their antimicrobial and antifungal activities, showing promising results against a range of microorganisms (Zheng et al., 2010). This indicates the potential of such compounds in developing new antimicrobial agents.
Sensor Applications
Urea derivatives have also been incorporated into sensors for detecting specific compounds. For instance, an optical sensor based on air-stable lipid film with incorporated urease demonstrated rapid and selective detection of urea in milk, highlighting the application of urea derivatives in environmental and food safety monitoring (Nikoleli et al., 2010).
Supramolecular Chemistry
In supramolecular chemistry, N,N'-Dialkylureas form intermolecular hydrogen bonds, serving as precursors for creating supramolecular polymers. These compounds, due to their hydrogen bonding capabilities, have been used to develop materials with unique properties (Boileau et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12-4-2-3-5-15(12)19-16(20)18-11-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTPKXSZPAVERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)
![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)
![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)
![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)